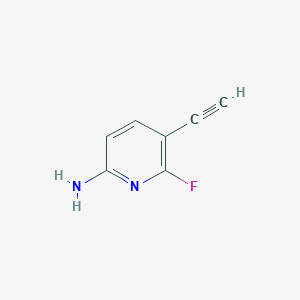

5-ethynyl-6-fluoropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethenyl-6-fluoropyridin-2-amine is a chemical compound with a pyridine ring substituted with an ethynyl and fluorine group . It has a molecular weight of 138.14 . The compound is typically stored at temperatures below -10°C and is available in powder form .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-ethynyl-6-fluoropyridin-2-amine, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The Baltz-Schiemann reaction has been applied for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of 5-ethynyl-6-fluoropyridin-2-amine is represented by the InChI code1S/C7H7FN2/c1-2-5-3-4-6(9)10-7(5)8/h2-4H,1H2,(H2,9,10) . This indicates that the compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . It is stored at temperatures below -10°C . The compound has a molecular weight of 138.14 .

Applications De Recherche Scientifique

Herbicide Development :A notable application of 5-ethynyl-6-fluoropyridin-2-amine derivatives includes the synthesis of novel fluoropicolinate herbicides. Researchers have developed a cascade cyclization methodology involving fluoroalkyl alkynylimines and primary amines. This innovative approach facilitates the creation of 4-amino-5-fluoropicolinates, which are of significant interest as potential herbicide candidates. By employing N-trityl and acetal protecting groups in the cyclization precursors, the method yields 5-fluoropyridines that can be easily converted into picolinaldehyde derivatives. These derivatives serve as precursors for further elaboration into structures targeted as herbicides, providing access to picolinic acids with alkyl or aryl substituents at the 6-position, which were previously challenging to synthesize via cross-coupling chemistry (Johnson et al., 2015).

Chemoselective Amination :Another significant application is demonstrated through the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, highlighting a versatile approach in synthesizing aminated pyridines. This process utilizes catalytic amination conditions to selectively substitute the bromide while maintaining the chloro and fluoro substituents. The methodology offers a reversal in chemoselectivity under specific conditions, leading to the selective substitution of different positions on the pyridine ring. Such selective functionalization techniques are crucial for developing compounds with potential applications in medicinal chemistry and material science (Stroup et al., 2007).

Radiosynthesis for Medical Imaging :Furthermore, 5-ethynyl-6-fluoropyridin-2-amine derivatives have been explored in the radiosynthesis of fluorine-18 labelled compounds, particularly 2-amino-5-[18F]fluoropyridines. This application is paramount in the field of Positron Emission Tomography (PET) imaging, where fluorine-18 labeled compounds are used as radiotracers. The synthesis involves a palladium-catalyzed reaction, showcasing the compound's utility in generating labeled pyridines for diagnostic imaging purposes. Such advancements in radiosynthesis methodologies not only enhance the development of novel PET radiotracers but also contribute to the broader field of nuclear medicine and imaging diagnostics (Pauton et al., 2019).

Safety and Hazards

Orientations Futures

While specific future directions for 5-ethynyl-6-fluoropyridin-2-amine are not mentioned in the search results, the development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties . They are of interest in the search for new agricultural products having improved physical, biological, and environmental properties .

Propriétés

IUPAC Name |

5-ethynyl-6-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVDWVRUHODKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-6-fluoropyridin-2-amine | |

CAS RN |

1824299-95-7 |

Source

|

| Record name | 5-ethynyl-6-fluoropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)